2-allylpyrrolidine

Overview

Description

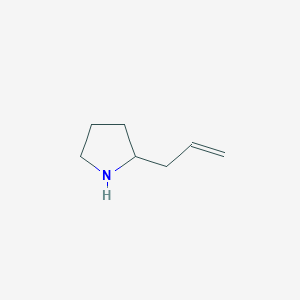

2-allylpyrrolidine, also known as allylpyrrolidine, is a nitrogen-containing heterocyclic compound. It features a five-membered ring structure with a nitrogen atom and an allyl group attached to the second carbon. This compound is of significant interest due to its versatile applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-allylpyrrolidine can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile under reflux conditions.

Another method involves the use of allylamine and 1,4-dibromobutane, which undergoes a cyclization reaction to form the pyrrolidine ring. This reaction is often catalyzed by a palladium complex under mild conditions.

Industrial Production Methods

In industrial settings, the production of pyrrolidine, 2-(2-propenyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-allylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The compound can be reduced to form saturated pyrrolidine derivatives.

Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Epoxides, aldehydes, or carboxylic acids.

Reduction: Saturated pyrrolidine derivatives.

Substitution: N-alkyl or N-acyl pyrrolidine derivatives.

Scientific Research Applications

Synthetic Applications

2-Allylpyrrolidine serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the formation of nitrogen-containing heterocycles.

Synthesis of Indolizidines

A notable application involves the synthesis of functionalized indolizidines through a domino 2-aza-Cope-[3+2] dipolar cycloaddition process. This method allows for the rapid assembly of multiple stereogenic centers and ring structures from this compound derivatives. The resulting indolizidines have shown promise in medicinal chemistry due to their structural complexity and biological activity .

| Reaction Type | Yield (%) | Stereogenic Centers Generated |

|---|---|---|

| Domino 2-aza-Cope | 73-96 | 5 |

Palladium-Catalyzed Reactions

Another significant synthetic route utilizes palladium-catalyzed carboamination reactions, where this compound derivatives are formed from γ-N-arylamino alkenes and vinyl bromides. This method demonstrates high diastereoselectivity and broad substrate scope, making it an effective strategy for synthesizing N-aryl-2-allyl pyrrolidines .

| Substrate Type | Diastereomeric Ratio | Yield (%) |

|---|---|---|

| Electron-rich N-arylamines | >20:1 | Good to Excellent |

| Electron-poor N-arylamines | 7:1 | Good |

Biological Activities

Research has identified various biological activities associated with this compound and its derivatives, particularly in neuropharmacology and enzyme inhibition.

Alzheimer’s Disease Research

Recent studies have explored the potential of pyrrolidine derivatives as dual inhibitors of acetylcholinesterase (AChE) and BACE1, two key enzymes involved in Alzheimer's disease pathology. These compounds exhibited favorable physicochemical properties and promising inhibitory activity against both targets, suggesting their potential as therapeutic agents for AD .

Antimicrobial and Anticancer Properties

Preliminary investigations into the antimicrobial activity of this compound derivatives have shown significant efficacy against various bacterial strains. Additionally, anticancer studies indicated that these compounds could inhibit cell proliferation in human cancer cell lines through mechanisms such as apoptosis induction .

Antimicrobial Activity Study

A study assessing the antimicrobial efficacy of a specific this compound derivative demonstrated a substantial reduction in bacterial viability at certain concentrations. This suggests its potential as a novel antimicrobial agent.

Anticancer Activity Study

In vitro assays revealed that a derivative of this compound could inhibit the growth of cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. Further research is required to elucidate the underlying molecular pathways involved in this activity.

Mechanism of Action

The mechanism of action of pyrrolidine, 2-(2-propenyl)- involves its interaction with various molecular targets. The nitrogen atom in the pyrrolidine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring without the allyl group.

Pyrrole: An aromatic analog of pyrrolidine with a double bond in the ring.

Pyrrolidinone: A lactam derivative of pyrrolidine with a carbonyl group.

Uniqueness

2-allylpyrrolidine is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for diverse synthetic modifications and enhances its potential as a versatile scaffold in drug discovery and material science.

Biological Activity

2-Allylpyrrolidine is a compound belonging to the pyrrolidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound, with a focus on its anticancer properties and other pharmacological effects.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed reactions and other organic transformations. For instance, one approach involves the carboamination reaction of γ-N-arylamino alkenes with vinyl bromides, yielding N-aryl-2-allyl pyrrolidines with high diastereoselectivity . Additionally, functionalized derivatives can be synthesized via domino reactions that facilitate the formation of complex structures .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays using various cancer cell lines have demonstrated that these compounds can inhibit cell proliferation effectively. For example, one study evaluated the cytotoxic effects on A549 human lung adenocarcinoma cells and reported that certain derivatives exhibited significant anticancer activity while maintaining low toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Toxicity on Non-cancerous Cells |

|---|---|---|---|

| This compound | A549 | 25 | Low |

| Derivative A | A549 | 15 | Moderate |

| Derivative B | HCT116 | 30 | Low |

| Derivative C | MCF7 | 20 | High |

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown promising antimicrobial activity. Studies indicate that certain derivatives possess selective activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus. This is particularly relevant in the context of rising antibiotic resistance, making compounds like this compound attractive candidates for further development as antimicrobial agents .

Case Studies and Research Findings

- Case Study: Anticancer Screening

-

Research Findings: Structure-Activity Relationship (SAR)

- The structure-activity relationship studies revealed that substituents on the pyrrolidine ring could enhance or diminish biological activity. For instance, compounds with electron-donating groups showed increased potency against cancer cell lines compared to their electron-withdrawing counterparts .

-

Application in Drug Development

- Ongoing research is focused on optimizing the synthesis of this compound derivatives for potential use in drug formulations targeting specific cancers and bacterial infections. The ability to modify the chemical structure allows for tailored pharmacological profiles that can improve efficacy and reduce side effects .

Properties

IUPAC Name |

2-prop-2-enylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-4-7-5-3-6-8-7/h2,7-8H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVQFTQHETVOVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00456482 | |

| Record name | Pyrrolidine, 2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89656-36-0 | |

| Record name | Pyrrolidine, 2-(2-propenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00456482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.